molecular formula C19H20ClNO4S B2823580 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide CAS No. 620556-63-0

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

Cat. No. B2823580
CAS RN: 620556-63-0
M. Wt: 393.88
InChI Key: RSECXDCZLJBYRA-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide, also known as compound X, is a novel chemical compound that has been the subject of significant scientific research in recent years. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Calvez et al. (1998) discussed the enantioselective synthesis of piperidines, which can be related to the synthesis processes involving similar compounds like 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide (Calvez, Chiaroni, & Langlois, 1998).
    • Azizian et al. (2000) explored the rearrangement of benzoxazine-2-ones, which could provide insights into the reactivity and stability of similar compounds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
  • Molecular Analysis and Spectroscopy :

    • Beytur and Avinca (2021) conducted a study on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, which can be relevant for understanding the properties of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide (Beytur & Avinca, 2021).
  • Pharmaceutical Research and Ligand Binding :

  • Chemical Reactions and Applications in Synthesis :

    • Katagiri et al. (2009) reported on the synthesis and chiral discrimination of cyclic aromatic amides, which could provide valuable information for the synthesis and application of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide in chiral synthesis (Katagiri, Ikeda, Muranaka, Uchiyama, Tominaga, & Azumaya, 2009).
  • Advanced Oxidation Processes :

    • Bokare and Choi (2011) explored the Cr(III)/Cr(VI) redox cycle, which can be relevant to understand the oxidation processes involving complex compounds like 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide (Bokare & Choi, 2011).

properties

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-25-18-7-5-14(6-8-18)12-21(17-9-10-26(23,24)13-17)19(22)15-3-2-4-16(20)11-15/h2-8,11,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSECXDCZLJBYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

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